2-Methyl-1-phenylbut-3-yn-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

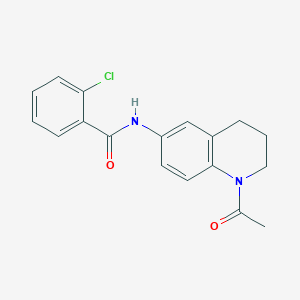

2-Methyl-1-phenylbut-3-yn-2-ol is an organic compound with the formula HC2C(OH)Me2 (Me = CH3). It is a colorless liquid and is classified as an alkynyl alcohol .

Synthesis Analysis

The synthesis of 2-Methyl-1-phenylbut-3-yn-2-ol involves the condensation of acetylene and acetone. This addition can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .Molecular Structure Analysis

The molecular structure of 2-Methyl-1-phenylbut-3-yn-2-ol contains a total of 24 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis

2-Methyl-1-phenylbut-3-yn-2-ol is used in the preparation of 1-(3-methyl-5-isoxazolyl)-1-phenyl-1-ethanol α-methylene cyclic carbonates via reaction with CO2 catalyzed by transition metal salts in ionic liquid copper (II)-promoted cycloaddition to azides leading to triazoles .Physical And Chemical Properties Analysis

2-Methyl-1-phenylbut-3-yn-2-ol is a colorless liquid. It has a molecular weight of 160.22 .Aplicaciones Científicas De Investigación

Synthesis of Triazoles

This compound is used in aqueous copper (II)-promoted cycloaddition to azides, leading to the synthesis of triazoles . Triazoles are important heterocyclic compounds with various applications in pharmaceuticals and agriculture.

Preparation of α-Methylene Cyclic Carbonates

It serves as a precursor in the preparation of α-methylene cyclic carbonates via reaction with CO2 catalyzed by transition metal salts in ionic liquids . These cyclic carbonates have potential applications as electrolytes in lithium batteries and as intermediates in organic synthesis.

Material Science Research

The compound is involved in material science research, particularly in the synthesis of new materials with potential applications in various industries .

Chromatography

Due to its unique chemical properties, it may be used in chromatography as a standard or reference compound for analytical purposes .

Mecanismo De Acción

Mode of Action

It is known that the compound arises from the condensation of acetylene and acetone . This reaction can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .

Biochemical Pathways

The compound is used in an aqueous copper (II)-promoted cycloaddition to azides, leading to the formation of triazoles . This suggests that it may play a role in the synthesis of triazole compounds, which are important in medicinal chemistry due to their wide range of biological activities.

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-1-phenylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIHLXPPVKYYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)

![1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2945309.png)

![5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2945310.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylate](/img/structure/B2945315.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945318.png)

![(2E)-7-chloro-2-[[3-(trifluoromethyl)anilino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2945322.png)